

Mass spectrum of Barbituric Acid-[13C4,15N2]

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Compound of Interest

Compound Name: **Barbituric Acid-[13C4,15N2]**

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An In-depth Technical Guide to the Mass Spectrum of **Barbituric Acid-[13C4,15N2]**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrum of the isotopically labeled internal standard, **Barbituric Acid-[13C4,15N2]**. The inclusion of comprehensive data, a detailed experimental protocol, and illustrative diagrams is intended to support researchers in method development, quantitative analysis, and quality control processes within pharmaceutical and forensic laboratories.

Introduction

Barbituric acid is the parent compound of a class of drugs known as barbiturates, which act as central nervous system depressants by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.^[1] While barbituric acid itself is not pharmacologically active, its derivatives are used as sedatives, hypnotics, and anticonvulsants. ^[1] In quantitative analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), stable isotopically labeled compounds are crucial as internal standards. They are ideal for correcting for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.^[2]

Barbituric Acid-[13C4,15N2] is a stable isotope-labeled version of barbituric acid where all four carbon atoms are replaced with carbon-13 and both nitrogen atoms are replaced with nitrogen-15. This guide focuses on its mass spectrometric properties to aid in its use as an internal standard for the analysis of barbiturates.

Chemical and Physical Properties

Property	Value
Chemical Name	(2,4,6-trioxo-1,3-diazinan-1,3-diyl)bis(carbon-13) dihydropyrimidine-2,4,6(1H,3H,5H)-trione-[1,3-15N2,2,4,5,6-13C4]
Chemical Formula	¹³ C ₄ H ₄ ¹⁵ N ₂ O ₃
Exact Mass	134.0297 Da
InChI Key	HNYOPLTXPVRDBG-UHFFFAOYSA-N
SMILES	O=[13C]1[15NH]C(=O)[13CH2]--INVALID-LINK-[15NH]1
Purity	>97%
Isotopic Incorporation	>98% ^[2]

Predicted Mass Spectrum and Fragmentation

The following table presents the predicted electron ionization (EI) mass spectrum of **Barbituric Acid-[13C4,15N2]**. The prediction is based on the known fragmentation pattern of unlabeled barbituric acid and accounts for the mass shift due to the isotopic labels. The fragmentation of barbituric acid typically involves cleavage of the heterocyclic ring.

Predicted m/z	Predicted Relative Intensity (%)	Putative Fragment Ion
134	80-90	[¹³ C ₄ H ₄ ¹⁵ N ₂ O ₃] ⁺ (Molecular Ion)]
89	20-30	[¹³ C ₃ H ₃ ¹⁵ NO ₂] ⁺
45	5-10	[H ¹⁵ N ¹³ CO] ⁺
44	95-100 (Base Peak)	[¹³ C ₂ H ₂ O] ⁺

Note: The relative intensities are estimates based on the typical fragmentation patterns of barbiturates and may vary depending on the specific instrument conditions.

Detailed Experimental Protocol for Mass Spectrometry Analysis

This section outlines a general protocol for the analysis of **Barbituric Acid-[13C4,15N2]** using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common technique for the analysis of barbiturates in biological matrices.[\[3\]](#)[\[4\]](#)

4.1. Sample Preparation (Dilute-and-Shoot)

A "dilute-and-shoot" method is often sufficient for urine samples and provides rapid analysis.[\[5\]](#)

- Allow all samples and standards to equilibrate to room temperature.
- Vortex the samples to ensure homogeneity.
- In a clean microcentrifuge tube, combine 10 μ L of the sample (e.g., urine) with 490 μ L of a solution of **Barbituric Acid-[13C4,15N2]** in a suitable solvent (e.g., water or a weak mobile phase) to achieve the desired final concentration for the internal standard.
- Vortex the mixture thoroughly.
- Centrifuge the sample to pellet any particulates.
- Transfer the supernatant to an autosampler vial for analysis.

4.2. Liquid Chromatography (LC) Conditions

Parameter	Setting
LC System	Agilent 1290 Infinity II UHPLC system or equivalent[4]
Column	Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 1.9 µm[4]
Mobile Phase A	Water with 5 mM Ammonium Acetate
Mobile Phase B	Acetonitrile with 5 mM Ammonium Acetate
Gradient	A suitable gradient to separate the analyte from matrix components. For example: 0-0.5 min, 95% A; 0.5-2.0 min, linear gradient to 5% A; 2.0-2.5 min, hold at 5% A; 2.5-3.0 min, return to 95% A and re-equilibrate.
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 µL

4.3. Mass Spectrometry (MS) Conditions

Barbiturates generally ionize well in negative electrospray ionization (ESI) mode.[4][6]

Parameter	Setting
Mass Spectrometer	Agilent 6470 Triple Quadrupole MS or equivalent[4]
Ionization Source	Electrospray Ionization (ESI), Negative Mode
Gas Temperature	300 °C
Gas Flow	5 L/min
Nebulizer Pressure	45 psi
Sheath Gas Temperature	250 °C
Sheath Gas Flow	11 L/min
Capillary Voltage	3500 V
Nozzle Voltage	500 V
Detection Mode	Multiple Reaction Monitoring (MRM)

4.4. Multiple Reaction Monitoring (MRM) Transitions

For quantitative analysis, specific precursor-to-product ion transitions should be monitored. For **Barbituric Acid-[13C4,15N2]**, the following transition would be a logical starting point for method development:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Barbituric Acid-[13C4,15N2]	133.0 (deprotonated)	88.0	15 (To be optimized)

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of a target analyte using an isotopically labeled internal standard like **Barbituric Acid-[13C4,15N2]**.

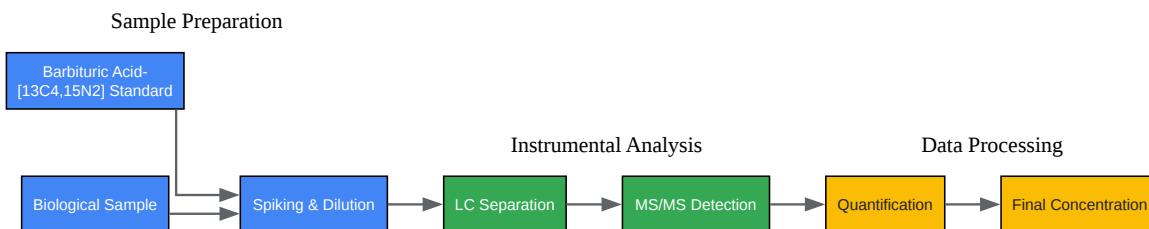
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Figure 1: General workflow for quantitative analysis.

5.2. Predicted Fragmentation Pathway

This diagram shows a plausible fragmentation pathway for **Barbituric Acid-[13C4,15N2]** in an electron ionization source.

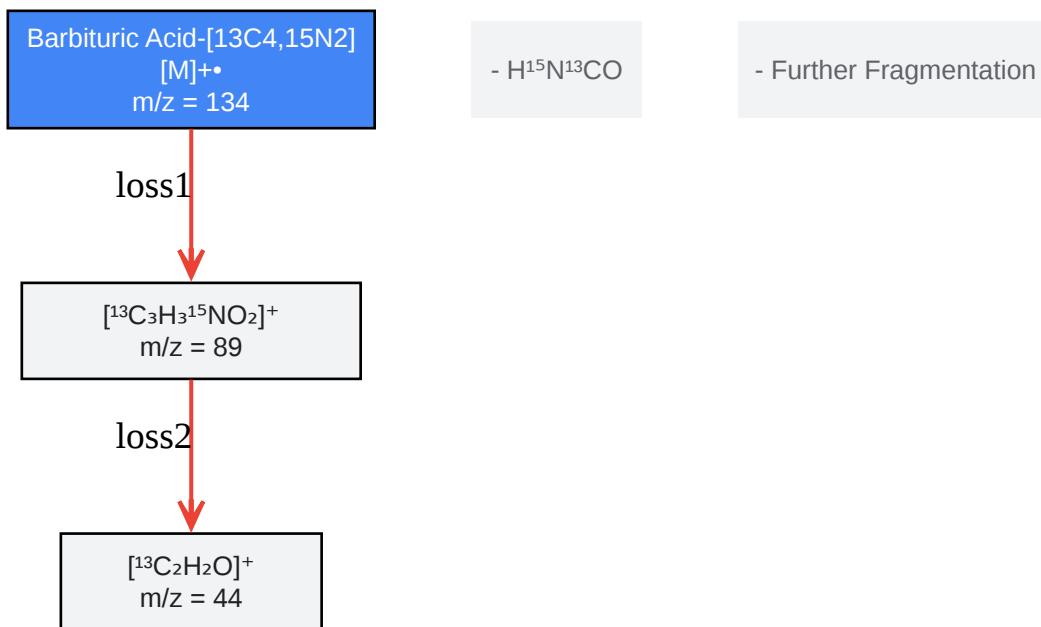
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Figure 2: Predicted fragmentation of **Barbituric Acid-[13C4,15N2]**.

Conclusion

Barbituric Acid-[13C4,15N2] serves as an essential tool for the accurate quantification of barbiturates in various matrices. Understanding its mass spectrometric behavior, including its molecular ion mass and fragmentation pattern, is fundamental for the development of robust and reliable analytical methods. The information and protocols provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this stable isotope-labeled standard in their work.

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